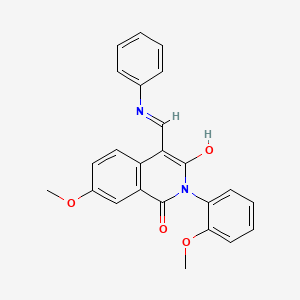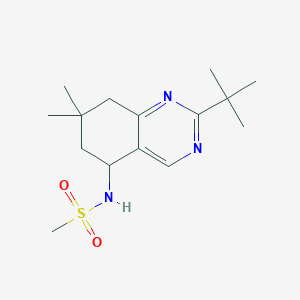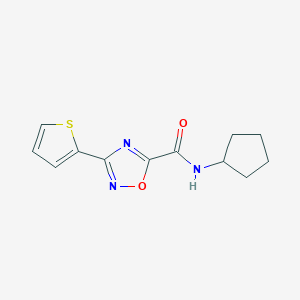![molecular formula C23H24N4O3 B6068006 N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6068006.png)
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole core, a pyrazole ring, and a phenylethyl group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the pyrazole ring and the phenylethyl group. Common reagents used in these reactions include methylating agents, pyrazole derivatives, and phenylethyl halides. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.
Substitution: Halogenating agents, nucleophiles; conditionsvarying solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity.
特性
IUPAC Name |
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-27(14-18-13-19(15-29-2)26-25-18)23(28)17-9-10-21-20(12-17)24-22(30-21)11-8-16-6-4-3-5-7-16/h3-7,9-10,12-13H,8,11,14-15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLSGOSDYDCXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)COC)C(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6067923.png)
![ethyl (2-bromo-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B6067938.png)
![[4-(methylthio)phenyl][1-(phenylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067939.png)

![1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea](/img/structure/B6067960.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6067971.png)
![ETHYL 3-(4-METHOXYPHENYL)-3-[(6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOATE](/img/structure/B6067977.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6067993.png)
![N-(2-chlorobenzyl)-3-[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6068001.png)
![11-(2,6-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6068004.png)
![1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6068005.png)
![5-(4-Ethoxyphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.02,6.03,10]undecan-4-one](/img/structure/B6068018.png)
